spiro[5.5]undec-3-en-2-one
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Overview
Description
Spiro[5.5]undec-3-en-2-one is a spirocyclic compound characterized by a unique structure where two rings are connected through a single atom. This compound is part of the spiro[5.5]undecane family, which exhibits intriguing conformational and configurational properties. The spirocyclic framework imparts chirality and stability, making it an interesting subject for chemical and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[5.5]undec-3-en-2-one typically involves multicomponent reactions. One common method includes the condensation of dimedone, aromatic aldehydes, acetoacetic ester, and allylamine in specific molar ratios. This reaction proceeds via a cascade carbocyclization mechanism, leading to the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow processes or advanced catalytic systems .
Chemical Reactions Analysis
Types of Reactions
Spiro[5.5]undec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Spiro[5.5]undec-3-en-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the synthesis of materials with unique mechanical or chemical properties
Mechanism of Action
The mechanism by which spiro[5.5]undec-3-en-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved depend on the specific application, whether it be inhibiting an enzyme or activating a receptor .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane: The parent compound of the series, known for its chiral properties.
1-oxa-9-azaspiro[5.5]undecane: A derivative with applications in antituberculosis research.
β-Chamigrene: A sesquiterpene with a spiro[5.5]undecane framework, known for its biological activity
Uniqueness
Spiro[5.5]undec-3-en-2-one stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties.
Properties
CAS No. |
66868-93-7 |
---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
spiro[5.5]undec-2-en-4-one |
InChI |
InChI=1S/C11H16O/c12-10-5-4-8-11(9-10)6-2-1-3-7-11/h4-5H,1-3,6-9H2 |
InChI Key |
OOCQAZITDZDUPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC=CC(=O)C2 |
Purity |
95 |
Origin of Product |
United States |
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